N-Isopropylhydrazinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

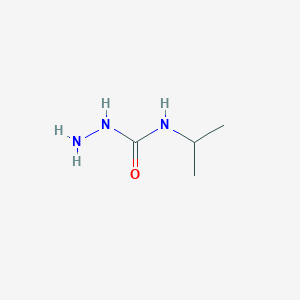

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKPBYQABCKLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523044 | |

| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57930-20-8 | |

| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isopropylhydrazinecarboxamide chemical properties and structure

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the known chemical properties and structural information for N-Isopropylhydrazinecarboxamide. Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental protocols, extensive physicochemical data, and specific biological activity information for this compound remain limited.

Chemical Identity and Structure

This compound, also known by its synonym N-(1-Methylethyl)hydrazinecarboxamide, is a small organic molecule with the potential for various chemical interactions.

Molecular Structure:

The structure of this compound consists of a hydrazinecarboxamide core substituted with an isopropyl group on one of the nitrogen atoms.

IUPAC Name: this compound

SMILES String: CC(C)NNC(N)=O

CAS Number: 57930-20-8

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H11N3O | - |

| Molecular Weight | 117.15 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. General synthetic methods for related hydrazinecarboxamide derivatives often involve the reaction of a corresponding isocyanate with hydrazine or the condensation of a carboxylic acid derivative with a substituted hydrazine. However, a specific, validated protocol for this compound is not currently available.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. While the broader class of hydrazine derivatives has been explored for various pharmacological activities, no specific studies detailing the biological effects or potential signaling pathway interactions of this compound have been identified.

Logical Relationship Diagram

Due to the absence of defined experimental workflows or known signaling pathways for this compound, a representative logical diagram illustrating a general approach to its characterization is provided below. This diagram outlines a potential workflow for future research.

Caption: General research workflow for this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. It is evident that significant research is required to fully elucidate its chemical properties, develop robust experimental protocols, and investigate its potential biological activities. The provided information serves as a foundational resource for researchers and scientists interested in exploring this compound further.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylhydrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of N-Isopropylhydrazinecarboxamide, a valuable building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction schemes, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound, also known as 4-isopropylsemicarbazide, can be approached through several strategic pathways. The most direct and efficient methods involve the formation of the core hydrazinecarboxamide structure by reacting a suitable hydrazine derivative with a source of the carbamoyl moiety. The primary retrosynthetic disconnections lead to two main synthetic routes:

-

Route A: Reaction of isopropylhydrazine with a cyanate source.

-

Route B: Reaction of hydrazine with an isopropyl-substituted carbamoylating agent.

This guide will elaborate on these pathways, providing detailed experimental procedures for the synthesis of key intermediates and the final product.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the availability of high-purity precursors. This section details the preparation of isopropylhydrazine and isopropyl isocyanate.

Synthesis of Isopropylhydrazine

Isopropylhydrazine can be synthesized via the alkylation of hydrazine. A common method involves the reaction of hydrazine hydrate with isopropanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Isopropylhydrazine [1]

-

Salt Formation: In a reaction vessel equipped with a stirrer, add 470 g of 80% hydrazine hydrate. While maintaining the temperature at 30°C, slowly add 912 g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.

-

Dehydration: Heat the resulting solution to 80°C under reduced pressure (0.1 MPa) to remove water and obtain hydrazine hydrochloride.

-

Alkylation: Transfer the hydrazine hydrochloride to a suitable reactor and add 1725 g of 96% isopropanol. Seal the reactor and heat to 115°C. The reaction pressure will rise to approximately 0.6 MPa. Maintain these conditions for 2.5 hours.

-

Work-up: Cool the reaction mixture to 55°C and distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.

-

Free-basing: Transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562 g of 80% hydrazine hydrate to liberate the free isopropylhydrazine.

-

Purification: The resulting mixture is subjected to vacuum distillation to separate the crude isopropylhydrazine from the remaining hydrazine hydrate. The crude product is then washed with pure water and separated to yield the final product.

| Parameter | Value |

| Yield | 95.7% |

| Purity | High |

Synthesis of Isopropyl Isocyanate

Isopropyl isocyanate is a key reagent for one of the primary synthetic routes. It can be prepared from isopropylamine using a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).

Experimental Protocol: Synthesis of Isopropyl Isocyanate

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a constant pressure dropping funnel, a reflux condenser, and a thermometer, dissolve 1 mole of isopropylamine in 200 mL of tetrahydrofuran.

-

Reagent Addition: While stirring vigorously at room temperature, slowly add a solution of 0.35 moles of bis(trichloromethyl) carbonate dissolved in 100 mL of tetrahydrofuran.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain the temperature at 60-68°C for 3 hours.

-

Purification: After the reaction is complete, drive off the hydrogen chloride gas with a stream of nitrogen. The product is then isolated by vacuum distillation.

| Parameter | Value |

| Yield | 50.3% |

| Purity (GC) | 99.6% |

Synthesis of this compound

With the precursors in hand, the final assembly of this compound can be achieved. This section outlines two primary synthetic pathways.

Pathway A: From Isopropylhydrazine and Potassium Cyanate

This pathway involves the in situ generation of isocyanic acid from potassium cyanate, which then reacts with isopropylhydrazine.

General Reaction Scheme:

(CH₃)₂CHNHNH₂ + KOCN + H⁺ → (CH₃)₂CHNHNHCONH₂ + K⁺

Experimental Protocol (General Procedure):

-

Reaction Mixture: Dissolve isopropylhydrazine in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

-

Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid).

-

Cyanate Addition: Slowly add a solution of potassium cyanate in water to the stirred, acidified hydrazine solution.

-

Reaction: Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature and stir overnight.

-

Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography.

Pathway B: One-Pot Synthesis from Isopropylamine

A more streamlined approach involves a one-pot, two-step synthesis starting from isopropylamine. This method avoids the isolation of the potentially hazardous isopropyl isocyanate.[2]

General Reaction Scheme:

-

(CH₃)₂CHNH₂ + (CF₃CH₂O)₂CO → (CH₃)₂CHNHCOOCH₂CF₃ + CF₃CH₂OH

-

(CH₃)₂CHNHCOOCH₂CF₃ + H₂NNH₂ → (CH₃)₂CHNHNHCONH₂ + CF₃CH₂OH

Experimental Protocol (General Procedure): [2]

-

Carbamate Formation:

-

To a chilled (0°C) and stirred solution of isopropylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane (70 mL), add dropwise bis(2,2,2-trifluoroethyl) carbonate (0.11 mol).

-

Allow the mixture to stir at room temperature for 6 hours.

-

-

Semicarbazide Formation:

-

Remove the solvent and any unreacted starting materials under vacuum.

-

To the crude carbamate, add a solution of hydrazine hydrate in an alcohol (e.g., ethanol).

-

Heat the resulting mixture at reflux for 1.5 hours.

-

-

Isolation: The product, this compound, will typically precipitate out of the solution upon cooling and can be collected by filtration.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

References

N-Isopropylhydrazinecarboxamide: An In-Depth Technical Guide on the Biological Mechanisms of the Hydrazinecarboxamide Class

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "N-Isopropylhydrazinecarboxamide" and its corresponding CAS number (57930-20-8) did not yield specific data regarding its mechanism of action, biological targets, or pharmacological profile. The information contained within this document pertains to the broader class of hydrazinecarboxamide (semicarbazide) derivatives . The biological activities described are based on studies of various substituted hydrazinecarboxamides and may not be directly attributable to this compound itself. This guide aims to provide a foundational understanding of the potential mechanisms of action for this class of compounds to inform future research.

Introduction to Hydrazinecarboxamides

Hydrazinecarboxamides, also known as semicarbazides, are a versatile class of chemical compounds characterized by a core structural motif. This scaffold has proven to be a valuable building block in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities.[1] The therapeutic potential of these compounds stems from their ability to be chemically modified, allowing for the fine-tuning of their interactions with diverse biological targets.[1] Research has demonstrated that hydrazinecarboxamide derivatives can exert anticancer, anticonvulsive, anti-inflammatory, antimicrobial, and enzyme-inhibiting effects.[1][2][3]

Potential Mechanisms of Action of Hydrazinecarboxamide Derivatives

The biological effects of hydrazinecarboxamide derivatives are diverse and highly dependent on the specific chemical substitutions on the core scaffold. The following sections summarize the key mechanisms of action that have been reported for this class of compounds.

Anticancer Activity

Hydrazinecarboxamide derivatives have shown significant efficacy against numerous cancer cell lines.[1][2] Their mechanisms of action are varied and can include:

-

Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by interfering with the cell cycle.

-

Enzyme Inhibition: As detailed in the following section, inhibition of enzymes crucial for cancer cell survival and proliferation is a key mechanism.

One study on novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives demonstrated a dose-dependent inhibition of cell growth in HeLa, IMR-32, and MCF-7 cancer cell lines.[2] The anticancer activity was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

Caption: Generalized workflow for the synthesis and in vitro anticancer evaluation of hydrazinecarboxamide derivatives.

Enzyme Inhibition

A significant mechanism through which hydrazinecarboxamide derivatives exert their biological effects is the inhibition of various enzymes. This includes:

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target for the treatment of Alzheimer's disease.

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): Inhibition of these enzymes is the basis for the anti-inflammatory activity of many compounds.[1]

The diverse enzyme inhibitory profile highlights the broad therapeutic potential of this chemical class.[1]

Caption: A simplified diagram illustrating the inhibitory action of a hydrazinecarboxamide derivative on a target enzyme.

Anticonvulsive and Anti-inflammatory Activities

The hydrazinecarboxamide scaffold is also associated with anticonvulsive and anti-inflammatory properties.[1] The anti-inflammatory effects are often linked to the inhibition of COX and LOX enzymes, as mentioned previously. The anticonvulsant activity suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system, although specific mechanisms for many derivatives are still under investigation.

Antioxidant Activity

Several studies have reported the antioxidant properties of hydrazinecarboxamide derivatives.[2] This activity is often evaluated by the compound's ability to scavenge free radicals, such as α,α-diphenyl-β-picryl hydrazyl (DPPH). The antioxidant potential may contribute to the protective effects observed in various pathological conditions, including cancer.[2]

Quantitative Data on Hydrazinecarboxamide Derivatives

While no quantitative data was found for this compound, the following table summarizes representative data for other derivatives from the literature to provide context for the potential potency of this class of compounds.

| Compound Class | Assay | Target/Cell Line | Result (IC50) | Reference |

| N-(benzo[d]oxazol-2-yl)-2-(oxoindolin-3-ylidene) hydrazinecarboxamides | MTT Assay | HeLa, IMR-32, MCF-7 | Varies by substitution | [2] |

| Methoxy, benzodioxole, p-Cl, and m-CF3 acylsemicarbazides | LOX Inhibition | Lipoxygenase | IC50 = 10 µM (for dimethoxy derivative) | [3] |

Experimental Protocols for Key Assays

Detailed experimental protocols for this compound are not available. However, based on the literature for related compounds, here are generalized methodologies for key experiments.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized hydrazinecarboxamide derivatives for a specified period (e.g., 24-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Preparation of DPPH Solution: A solution of α,α-diphenyl-β-picryl hydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

Conclusion

The hydrazinecarboxamide scaffold represents a promising area for drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer, enzyme-inhibiting, anticonvulsive, and anti-inflammatory effects. While there is a lack of specific data on the mechanism of action of this compound, the information available for the broader class of compounds suggests several potential avenues for its biological activity. Further research is warranted to elucidate the specific targets and pharmacological profile of this compound to determine its potential therapeutic applications. The methodologies and potential mechanisms of action outlined in this guide provide a framework for future investigations into this and related compounds.

References

- 1. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Isopropylhydrazinecarboxamide: A Discontinued Antidepressant with Significant Safety Concerns

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylhydrazinecarboxamide, also known as iproclozide, is a hydrazine derivative that was formerly used as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. As an irreversible inhibitor of monoamine oxidase, it increases the synaptic availability of key neurotransmitters such as serotonin and norepinephrine, leading to its antidepressant effects. Despite its therapeutic rationale, iproclozide was withdrawn from the market due to severe hepatotoxicity, including cases of fatal fulminant hepatitis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, historical clinical use, and the critical safety issues that led to its discontinuation. This document is intended to serve as a resource for researchers and drug development professionals, highlighting the importance of thorough toxicological profiling in drug discovery and development.

Introduction

This compound (iproclozide) belongs to the hydrazine class of antidepressants, which were among the first pharmacological treatments for major depressive disorder.[1] The therapeutic effect of these agents is primarily attributed to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] Iproclozide, like other hydrazine MAOIs, binds irreversibly to MAO, leading to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the brain.[2]

While initially showing promise in alleviating depressive symptoms, the clinical use of iproclozide was short-lived due to its association with severe liver injury.[3] This guide will detail the available scientific and clinical information on this compound, with a particular focus on the data relevant to its potential therapeutic applications and, more critically, its significant safety liabilities.

Mechanism of Action

This compound exerts its primary pharmacological effect through the irreversible inhibition of monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[2]

By irreversibly binding to and inactivating both MAO-A and MAO-B, iproclozide leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft. This enhanced neurotransmission in monoaminergic pathways is believed to be the underlying mechanism of its antidepressant action.

dot

Caption: Mechanism of action of this compound.

Potential Therapeutic Applications (Historical Context)

The primary and only documented therapeutic application of this compound was in the treatment of depression. Due to its discontinuation, there are no modern clinical trials investigating its use for other conditions.

Major Depressive Disorder

Historical clinical reports from the era of its use (mid-20th century) suggested that iproclozide was an effective antidepressant. However, quantitative data from well-controlled clinical trials according to modern standards are scarce. The available information is largely qualitative and based on case series and smaller studies.

Table 1: Summary of Historical Clinical Use of this compound for Depression

| Parameter | Observation | Citation |

| Indication | Major Depressive Disorder | [1] |

| Efficacy | Reported to be effective in improving depressive symptoms. A study on the related compound iproniazid showed significant improvement in 70% of patients with depression. | [4] |

| Dosage | Historical data on specific dosing regimens are not readily available in modern literature. | |

| Limitations | Lack of robust, placebo-controlled clinical trial data by current standards. Overshadowed by severe safety concerns. |

Safety Profile: Severe Hepatotoxicity

The clinical use of this compound was terminated due to its association with severe, and in some cases fatal, liver damage.[3]

Fulminant Hepatitis

Multiple case reports have documented the occurrence of fulminant hepatitis, a rare but life-threatening condition characterized by the rapid onset of severe liver dysfunction, in patients treated with iproclozide.[3]

Table 2: Case Reports of Iproclozide-Induced Fulminant Hepatitis

| No. of Cases | Patient Demographics | Onset of Jaundice | Clinical Manifestations | Outcome | Citation |

| 3 | Adult females | 1 month or more after initiation of therapy; 7-10 days after addition of a microsomal enzyme inducer. | Jaundice, disorders of consciousness. | All 3 patients died. | [3] |

Key features observed in these cases include a delayed onset of liver injury and the absence of hypersensitivity reactions, suggesting a metabolic rather than an allergic mechanism of toxicity.[3]

Mechanism of Hepatotoxicity

The hepatotoxicity of iproclozide and other hydrazine derivatives is believed to be mediated by the formation of reactive metabolites.[5] It is hypothesized that iproclozide is metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to the generation of a toxic alkylating species. This reactive intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, necrosis, and ultimately, liver failure.[5][6] The concomitant use of microsomal enzyme inducers was observed to potentially hasten the onset of severe hepatitis, supporting the role of metabolic activation in the toxicity of iproclozide.[3]

dot

Caption: Proposed metabolic activation and hepatotoxicity of this compound.

Physicochemical and Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans are limited due to its early withdrawal from the market. The information available is often extrapolated from related hydrazine derivatives.

Table 3: Physicochemical and Putative Pharmacokinetic Properties of this compound

| Property | Value/Description | Citation |

| Chemical Formula | C11H15ClN2O2 | |

| Molar Mass | 242.70 g/mol | |

| Synonyms | Iproclozide | |

| Absorption | Likely well-absorbed orally, similar to other small molecule drugs. | |

| Distribution | Specific data not available. | |

| Metabolism | Primarily hepatic, via cytochrome P450 enzymes. Hydrolysis of the amide bond and oxidation of the hydrazine moiety are probable metabolic pathways. | [5][6] |

| Elimination | Specific data on half-life and clearance are not available in the reviewed literature. | |

| MAO Inhibition (related compound Iproniazid) | Non-selective inhibitor of MAO-A and MAO-B. IC50 for MAO-A: 37 µM. IC50 for MAO-B: 42.5 µM. | [7] |

Experimental Protocols

General Synthesis of N-Alkyl Hydrazinecarboxamides (Conceptual)

A potential synthetic route to this compound could involve the reaction of a corresponding acid chloride or ester with isopropylhydrazine.

dot

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a conceptual workflow and has not been validated. The synthesis of hydrazine derivatives should be performed with extreme caution by trained professionals due to the potential for instability and toxicity.

Discussion and Conclusion

This compound represents a cautionary tale in the history of psychopharmacology. While its mechanism of action as a monoamine oxidase inhibitor provided a valid therapeutic strategy for depression, its severe and unpredictable hepatotoxicity rendered it unsafe for clinical use. The cases of fatal fulminant hepatitis underscore the critical importance of rigorous preclinical and clinical safety evaluations, particularly concerning drug metabolism and the formation of reactive intermediates.

For modern drug development, the story of iproclozide serves as a stark reminder of the potential for idiosyncratic drug-induced liver injury. It highlights the need for advanced in vitro and in silico models to predict metabolic activation pathways and potential toxicities early in the drug discovery pipeline. While there are no current therapeutic applications for this compound, the study of its toxicological profile can still provide valuable insights for medicinal chemists and toxicologists working to design safer medicines. The focus of any future research involving this or similar compounds should be on understanding and mitigating the risks associated with their metabolic bioactivation.

References

- 1. saapjournals.org [saapjournals.org]

- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iproclozide fulminant hepatitis. Possible role of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-Isopropylhydrazinecarboxamide

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of N-Isopropylhydrazinecarboxamide, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected data formats for its characterization, based on established principles for analogous pharmaceutical compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile of this compound would be established across a range of solvents relevant to pharmaceutical processing and physiological conditions.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 ± 0.5 | Data not available | Shake-flask HPLC-UV |

| Phosphate Buffer (pH 6.8) | 37 ± 0.5 | Data not available | Shake-flask HPLC-UV |

| Phosphate Buffer (pH 7.4) | 37 ± 0.5 | Data not available | Shake-flask HPLC-UV |

| Ethanol | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

| Methanol | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

| Propylene Glycol | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

| Polyethylene Glycol 400 | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

| Acetone | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

| Dichloromethane | 25 ± 2 | Data not available | Shake-flask HPLC-UV |

Note: The table above represents a template for presenting solubility data. Actual values would be determined experimentally.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the intrinsic stability of the molecule.[1]

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (if identified) | Analytical Method |

| 0.1 N HCl (Acid Hydrolysis) | 2, 4, 8, 24, 48 | 60 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |

| 0.1 N NaOH (Base Hydrolysis) | 2, 4, 8, 24, 48 | 60 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |

| 3% H₂O₂ (Oxidative) | 2, 4, 8, 24, 48 | 25 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |

| Thermal (Dry Heat) | 24, 48, 72 | 80 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |

| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 25 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |

Note: This table provides a framework for reporting stability data. The extent of degradation and the formation of degradants are determined through experimentation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

3.1. Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare saturated solutions of this compound by adding an excess amount of the compound to flasks containing the selected solvents.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the concentration of the API in the saturated solution.

3.2. Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[2]

-

Stress Sample Preparation:

-

Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples at different intervals.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Development of a Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: A reverse-phase HPLC method is commonly developed. A C18 column is a typical starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water/buffer) is optimized to achieve adequate separation of the parent compound from all degradation products.

-

Detection: A UV detector is commonly used. The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity.

-

Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[3] This involves demonstrating that the assay for the active ingredient is unaffected by the presence of its degradation products, process impurities, or excipients.[3]

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for determining the solubility and stability of this compound.

References

Spectroscopic and Structural Elucidation of N-Isopropylhydrazinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-Isopropylhydrazinecarboxamide. In the absence of extensive experimental data in publicly accessible literature, this document leverages predictive methodologies to present anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed hypothetical experimental protocols for the synthesis and subsequent spectroscopic analysis are provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of compounds containing the hydrazinecarboxamide moiety.

Chemical Structure

This compound is a chemical compound with the molecular formula C₄H₁₁N₃O. Its structure features an isopropyl group attached to a hydrazinecarboxamide core.

Structure:

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization Workflow

Caption: Analytical workflow for spectroscopic characterization.

An In-depth Technical Guide to the Discovery and History of N-Isopropylhydrazinecarboxamide Derivatives

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-Isopropylhydrazinecarboxamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical details of this class of compounds, which played a pivotal role in the history of psychopharmacology.

Discovery and Historical Context

The story of this compound derivatives is intrinsically linked to the serendipitous discovery of the first-ever antidepressant, iproniazid. Initially synthesized as a potential treatment for tuberculosis, its mood-elevating side effects in patients were a groundbreaking observation that shifted the understanding and treatment of depression.

Iproniazid, an isopropyl derivative of isoniazid, was developed in the early 1950s as part of a research program seeking more effective anti-tuberculosis agents.[1][2] In 1952, clinicians observed that patients being treated with isoniazid and iproniazid exhibited unexpected signs of euphoria and increased energy.[1][3] This fortuitous finding led to the investigation of iproniazid for its psychiatric effects.

By 1957, clinical trials confirmed the antidepressant properties of iproniazid in patients with depression who did not have tuberculosis.[2] This marked a turning point in psychiatry, as it was the first time a drug was shown to be specifically effective in treating depression.[2][4] Iproniazid was approved for the treatment of depression in 1958.[1]

The discovery of iproniazid's mechanism of action as a monoamine oxidase inhibitor (MAOI) was a seminal moment in neuroscience.[5] It led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the brain is a key etiological factor in depression.[5]

However, the widespread use of iproniazid was short-lived. In 1961, it was withdrawn from the market in most countries due to a high incidence of severe hepatotoxicity.[1] This led to the development of other, less toxic MAOIs and different classes of antidepressant medications. Despite its withdrawal, the historical significance of iproniazid and the class of this compound derivatives remains immense, as it ushered in the era of modern psychopharmacology and laid the foundation for the neurobiological understanding of depression.

Quantitative Data on Hydrazine Derivatives as MAO Inhibitors

The following table summarizes the in vitro inhibitory activity of iproniazid and other related hydrazine derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

| Compound Name | Target | Inhibition Metric | Value (µM) | Reference |

| Iproniazid | MAO-A | IC50 | 37 | |

| MAO-B | IC50 | 42.5 | ||

| N'-Substituted Benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide (Compound 5d) | MAO-A | IC50 | 0.25 | [6] |

| N'-Substituted Benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide (Compound 5h) | MAO-A | IC50 | 0.31 | [6] |

| MAO-B | IC50 | 0.44 | [6] | |

| Acyl Hydrazine Derivative (ACH3) | MAO-B | IC50 | 0.22 | |

| Acyl Hydrazine Derivative (ACH10) | MAO-B | IC50 | 0.14 | [7] |

| MAO-B | Ki | 0.097 | [7] | |

| Acyl Hydrazine Derivative (ACH12) | MAO-A | IC50 | 4.85 | [7] |

| Acyl Hydrazine Derivative (ACH13) | MAO-A | IC50 | 11.60 | [7] |

| MAO-B | IC50 | 0.18 | [7] | |

| Acyl Hydrazine Derivative (ACH14) | MAO-B | IC50 | 0.15 | [7] |

| MAO-B | Ki | 0.10 | [7] |

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the synthesis of N-alkyl hydrazinecarboxamides, adapted for this compound.

Reagents:

-

4-(Trifluoromethyl)benzohydrazide

-

Isopropyl isocyanate

-

Anhydrous acetonitrile (MeCN)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolve 4-(Trifluoromethyl)benzohydrazide (1.0 mmol) in anhydrous acetonitrile (8 mL) in a round-bottom flask.

-

Add isopropyl isocyanate (1.05 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, cool the mixture in an ice bath to induce crystallization.

-

If crystallization does not occur, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture.

-

Filter the purified crystals, wash with cold hexane, and dry under vacuum.

-

Determine the melting point of the final product.

-

Confirm the structure of the synthesized this compound using 1H NMR, 13C NMR, and mass spectrometry.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Reagents:

-

MAO-A and MAO-B enzymes (human recombinant)

-

MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Peroxidase from horseradish

-

Fluorometric probe (e.g., Amplex Red or similar)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Test compound (dissolved in DMSO)

Equipment:

-

96-well black microplate with a clear bottom

-

Multichannel pipette

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in MAO Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

In the wells of the 96-well plate, add the MAO Assay Buffer, the test compound dilutions, and the MAO enzyme (either MAO-A or MAO-B). Include wells for a positive control (with a known inhibitor) and a negative control (with buffer instead of the test compound).

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Prepare a detection mixture containing the MAO substrate, horseradish peroxidase, and the fluorometric probe in MAO Assay Buffer.

-

Initiate the enzymatic reaction by adding the detection mixture to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hepatotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the potential of a compound to cause liver cell death.

Reagents:

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Equipment:

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader (absorbance)

Procedure:

-

Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

-

After 24 hours, remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known hepatotoxic compound as a positive control.

-

Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium containing the compound and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a further 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

-

Determine the CC50 (cytotoxic concentration 50%) value by plotting the cell viability against the logarithm of the test compound concentration.

Visualizations

MAO-A Signaling Pathway and Inhibition

Caption: Inhibition of MAO-A by this compound derivatives.

Antidepressant Drug Discovery Workflow

Caption: A typical workflow for antidepressant drug discovery.

Structure-Activity Relationship (SAR) of Hydrazine-Based MAO Inhibitors

Caption: Key structural features influencing MAO inhibition.

References

- 1. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What drugs are in development for Major Depressive Disorder? [synapse.patsnap.com]

- 3. Keeping an eye on novel developments in the antidepressant pipeline | ForHealth Consulting [forhealthconsulting.umassmed.edu]

- 4. researchgate.net [researchgate.net]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of N-Isopropylhydrazinecarboxamide: A Technical Guide

Disclaimer: Direct in silico modeling and docking studies specifically on N-Isopropylhydrazinecarboxamide are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of the methodologies and potential applications based on studies of structurally analogous compounds, including various carboxamide and hydrazine derivatives. This approach provides a robust framework for researchers to design and execute their own computational studies on this compound.

Introduction to this compound and In Silico Drug Discovery

This compound is a chemical compound featuring a hydrazinecarboxamide core with an isopropyl substituent. The hydrazine and carboxamide moieties are prevalent in many biologically active molecules, suggesting potential pharmacological applications for this compound. In silico drug discovery methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict the biological activity of novel compounds and elucidate their mechanisms of action at a molecular level. These computational techniques can significantly accelerate the drug development process by identifying promising lead candidates and optimizing their structures for enhanced efficacy and safety.

This technical guide provides a detailed overview of the in silico modeling and docking studies applicable to this compound, drawing insights from research on analogous compounds. It is intended for researchers, scientists, and drug development professionals interested in the computational assessment of novel small molecules.

Synthesis and Characterization

While specific synthesis protocols for this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles. A potential method involves the reaction of isopropylhydrazine with a suitable carbonylating agent, such as a chloroformate or a carbamoyl chloride, followed by amination. Alternatively, the reaction of an isopropyl-substituted isocyanate with hydrazine could yield the desired product. Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.

In Silico Modeling and Docking Methodologies

A typical workflow for the in silico analysis of a small molecule like this compound involves several key steps, from ligand and protein preparation to detailed simulation and analysis.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the biological target (protein) is crucial for obtaining meaningful results.

-

Ligand Preparation: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). This initial structure must then be optimized to find its lowest energy conformation, typically using quantum mechanical or molecular mechanics methods. Finally, appropriate atomic charges are assigned to the ligand atoms.

-

Protein Preparation: The 3D structure of the target protein is usually obtained from the Protein Data Bank (PDB). The raw PDB file often contains non-essential water molecules, ions, and co-factors that need to be removed. Hydrogen atoms, which are often missing in crystal structures, must be added. The protein structure is then energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the protein-ligand complex over time.[1][2] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding mode and calculate binding free energies.[3]

ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.[4][5] Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[6][7]

Case Studies: Docking of Analogous Compounds

Due to the limited data on this compound, we present docking studies on structurally related compounds to infer potential biological targets and binding interactions.

Table 1: Docking Studies of Carboxamide and Hydrazine Analogs

| Analogous Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazole-carboxamide derivative | Carbonic Anhydrase II | -8.5 | His94, His96, Thr200 | F-I. A. Ali et al., 2024 |

| Thiazolylhydrazine-piperazine derivative | Monoamine Oxidase A (MAO-A) | -9.2 | Tyr407, Tyr444, Phe208 | A. G. G. Al-Sehemi et al., 2020 |

| N-Aryl-Benzimidazolone analog | Heat Shock Protein 90 (HSP90) | -9.795 | Asp93, Leu107, Phe138 | M. A. Al-Dabbagh et al., 2023 |

Predicted Biological Activity and Signaling Pathways

Based on the targets of analogous compounds, this compound may exhibit inhibitory activity against enzymes such as Carbonic Anhydrases, Monoamine Oxidases, or Heat Shock Proteins. These targets are implicated in a variety of signaling pathways and disease processes.

Potential Signaling Pathway Involvement

For instance, inhibition of Monoamine Oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, suggests potential applications in the treatment of depression and other neurological disorders.

Caption: Potential inhibitory action on the MAO-A signaling pathway.

Experimental Protocols

Molecular Docking Protocol

-

Ligand Preparation:

-

Draw the 2D structure of this compound using MarvinSketch.

-

Convert the 2D structure to 3D.

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Save the optimized structure in a suitable format (e.g., .mol2 or .pdbqt).

-

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., MAO-A, PDB ID: 2BXS) from the PDB.

-

Remove water molecules and any co-crystallized ligands using UCSF Chimera or similar software.

-

Add polar hydrogens and assign atomic charges.

-

Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

-

-

Docking Simulation:

-

Use AutoDock Vina or a similar docking program.

-

Specify the prepared ligand and protein files.

-

Define the search space (grid box) encompassing the binding site.

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using Discovery Studio Visualizer or PyMOL.

-

Molecular Dynamics Simulation Protocol[1][8]

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study.

-

Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

-

Equilibrate the system under the NPT (constant pressure) ensemble.

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand.

-

Examine the flexibility of protein residues by calculating the Root Mean Square Fluctuation (RMSF).

-

Analyze the persistence of protein-ligand interactions, such as hydrogen bonds, over the simulation time.

-

Data Presentation

Predicted ADMET Properties of this compound

The following table presents hypothetical ADMET properties for this compound, as would be predicted by in silico tools.

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 117.15 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 0.25 | Good balance of hydrophilicity and lipophilicity |

| H-bond Donors | 3 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Visualization of Workflow

Caption: A generalized workflow for in silico drug discovery.

Conclusion

While direct experimental and computational data on this compound is scarce, this guide provides a comprehensive framework for its in silico evaluation based on established methodologies and data from analogous compounds. The presented protocols for molecular docking, molecular dynamics simulations, and ADMET prediction can be readily applied to investigate the potential biological activities and pharmacokinetic properties of this and other novel small molecules. Future research should focus on the synthesis and experimental validation of the in silico predictions to fully elucidate the therapeutic potential of this compound.

References

- 1. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 3. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

Known biological targets of N-Isopropylhydrazinecarboxamide

An In-depth Technical Guide on the Core Biological Targets of N-Isopropylhydrazinecarboxamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific biological targets for this compound are not extensively documented in publicly available literature, the chemical class of hydrazinecarboxamides and structurally related hydrazine derivatives has been investigated for a range of biological activities. This guide summarizes the known biological targets of these related compounds, with a primary focus on their enzyme inhibitory activities. Quantitative data from various studies are presented, along with detailed experimental methodologies and diagrams of key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development. The primary targets identified for compounds structurally related to this compound are Monoamine Oxidase (MAO) and Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) .

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are a well-established class of monoamine oxidase inhibitors (MAOIs).[1] MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of MAOI drugs.[2][3] Compounds containing an isopropylhydrazine moiety, structurally similar to this compound, have been identified as MAO inhibitors.[4] The inhibition can be either reversible or irreversible, with many hydrazine-based inhibitors acting as irreversible inhibitors by forming a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[2]

Quantitative Data for MAO Inhibition by Related Hydrazine Derivatives

| Compound | Target | Inhibition Metric | Value | Reference |

| Phenelzine (β-Phenylisopropylhydrazine) | MAO | Irreversible Inhibitor | Not specified | [2] |

| N-isopropyl-a(2-methylhydrazino)-p-toluamide (MIH) | MAO | Inhibitor | Not specified | [4] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC50 | 43.3 µM | [5] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC50 | 3.47 µM | [5] |

| Liquiritigenin | MAO-A | IC50 | 0.27 µM | [6] |

| Liquiritigenin | MAO-B | IC50 | 0.098 µM | [6] |

Experimental Protocol: MAO Inhibition Assay

A common method to determine MAO inhibitory activity is a fluorometric assay.

Principle: The assay measures the fluorescence of a product formed from the enzymatic reaction of MAO with a substrate. The inhibition of the enzyme by a test compound leads to a decrease in the fluorescence signal.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine or a commercial substrate like Amplex Red)

-

Horseradish peroxidase (HRP) (if using Amplex Red)

-

Test compound (this compound or related derivatives)

-

Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).

-

Add the test compound or reference inhibitor to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the substrate solution (and HRP if necessary).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Cholinesterase Inhibition

Several studies have reported the inhibitory activity of hydrazinecarboxamide and hydrazide-hydrazone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[10][11]

Quantitative Data for Cholinesterase Inhibition by Related Hydrazine Derivatives

| Compound | Target | Inhibition Metric | Value (µM) | Reference |

| 2-Indolinone-based hydrazinecarbothioamide (8e) | AChE | Ki | 0.52 | [10] |

| Iodinated hydrazide-hydrazone (2k) | AChE | IC50 | 15.1 | [8] |

| Iodinated hydrazide-hydrazone (3a) | BuChE | IC50 | 35.5 | [8] |

| 2-Benzoylhydrazine-1-carboxamides | AChE | IC50 | 44 - 100 | [11] |

| 2-Benzoylhydrazine-1-carboxamides | BuChE | IC50 | from 22 | [11] |

| Hydrazide-bridged pyridazine (6a) | AChE | Ki | 0.00326 | [12] |

| Hydrazide-bridged pyridazine (5a) | BuChE | Ki | 0.00094 | [12] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BuChE) from equine serum or human plasma

-

Substrate: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BuChE

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound

-

Reference inhibitor (e.g., donepezil or galantamine)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in the buffer.

-

In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound or reference inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration.

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinesterase Inhibition

References

- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Monoamine oxidase inhibition by a new carcinostatic agent, N-isopropyl-a92-methylhydrazino)-p-toluamide (MIH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular modeling and cholinesterase inhibitory effects of 2-indolinone-based hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Protocol for using N-Isopropylhydrazinecarboxamide in cell culture assays

Extensive searches for "N-Isopropylhydrazinecarboxamide" did not yield any specific information regarding its use in cell culture assays, its mechanism of action, or any associated experimental protocols. The scientific literature readily available through the performed searches does not contain data on this specific compound in the context of cell biology or drug development.

The initial search results were primarily related to other compounds with similar naming conventions, such as Poly(N-isopropylacrylamide) (pNIPAM), a polymer used for creating thermoresponsive surfaces in cell culture, and isopropyl N-phenyl carbamate, a substance with herbicidal properties. However, no relevant data was found for this compound itself.

Without fundamental information such as its biological target, mechanism of action, or any previously published studies on its effects on cells, it is not possible to generate the requested detailed application notes, experimental protocols, or data visualizations. Key information required to fulfill the user's request, which is currently unavailable, includes:

-

Mechanism of Action: Understanding how this compound interacts with cells is crucial for designing relevant assays and interpreting results.

-

Target Signaling Pathways: Identification of the cellular pathways modulated by the compound is necessary to create the requested signaling pathway diagrams.

-

Quantitative Data: Information on effective concentrations, IC50 values from cytotoxicity or proliferation assays, and other quantitative readouts are essential for creating data tables and establishing experimental parameters.

-

Established Protocols: Any existing protocols for preparing and using this compound in cell culture would form the basis for the requested detailed methodologies.

Given the absence of this critical information in the public domain based on the searches conducted, the request to create detailed application notes and protocols for this compound in cell culture assays cannot be fulfilled at this time. Should further details or alternative identifiers for this compound become available, it may be possible to revisit this topic.

High-performance liquid chromatography (HPLC) method for N-Isopropylhydrazinecarboxamide

An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of N-Isopropylhydrazinecarboxamide. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for polar analytes.

Introduction

This compound is a chemical compound of interest in pharmaceutical development due to its structural relation to other biologically active hydrazine derivatives. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. The HPLC method detailed below is designed to be specific, sensitive, and robust for the determination of this compound in various sample matrices.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound, being a polar compound, will have a relatively short retention time under appropriate mobile phase conditions. To enhance UV detection and sensitivity, a pre-column derivatization step with a suitable reagent is recommended, as hydrazine derivatives often exhibit poor UV absorbance on their own.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (analytical grade)

-

Derivatization reagent (e.g., 2,4-Dinitrofluorobenzene)

-

Sodium bicarbonate buffer (pH 8.5)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, and diode array detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Diluent: Methanol:Water (50:50, v/v)

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization

-

Transfer 1 mL of the sample or working standard solution into a reaction vial.

-

Add 1 mL of sodium bicarbonate buffer (pH 8.5).

-

Add 1 mL of the derivatization reagent solution (e.g., 1% 2,4-Dinitrofluorobenzene in acetonitrile).

-

Vortex the mixture and incubate at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |

| Gradient Program | 0-5 min: 95% A, 5% B; 5-15 min: 20% A, 80% B; 15-20 min: 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | Determine optimal wavelength from the UV spectrum of the derivatized analyte (typically around 360 nm for DNFB derivatives) |

| Run Time | 20 minutes |

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and comparison.

| Parameter | Expected Value |

| Retention Time (min) | Analyte-specific, expected to be consistent |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for method development and validation.

Caption: Logical pathway for HPLC method development and validation.

Application of N-Isopropylhydrazinecarboxamide in Enzyme Inhibition Studies: A Review of Available Information

Despite a comprehensive search for specific applications of N-Isopropylhydrazinecarboxamide in enzyme inhibition studies, publicly available data, including quantitative inhibitory constants and detailed experimental protocols, remains elusive. However, by examining the broader classes of hydrazinecarboxamide and isopropylhydrazine derivatives, we can infer potential areas of application and construct general methodologies for researchers interested in investigating the inhibitory potential of this specific compound.

Introduction to Hydrazinecarboxamides as Enzyme Inhibitors

Hydrazinecarboxamide derivatives, also known as semicarbazides, represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This class of compounds has been shown to inhibit various enzymes, including but not limited to:

-

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)[2]

-

Carbonic Anhydrases

-

Cyclooxygenases

-

Lipoxygenases[1]

-

Monoamine Oxidase[6]

The diverse inhibitory profile of hydrazinecarboxamide derivatives suggests that this compound may also exhibit inhibitory activity against one or more of these or other enzyme targets.

Potential Signaling Pathways for Investigation

Given the known targets of related compounds, a logical starting point for investigating the enzymatic inhibition of this compound would be within pathways regulated by cholinesterases or monoamine oxidase.

General Experimental Protocols for Enzyme Inhibition Assays

While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing enzyme inhibition. These should be adapted based on the specific enzyme and substrate being investigated.

General Workflow for Enzyme Inhibition Screening

Protocol 1: Spectrophotometric Assay for General Enzyme Activity